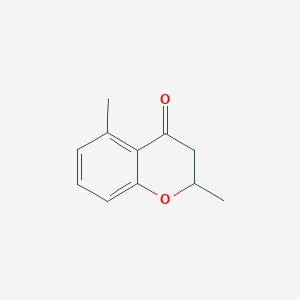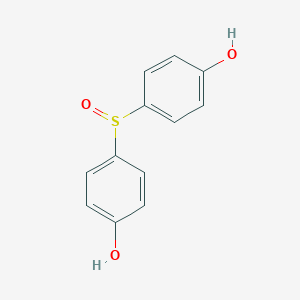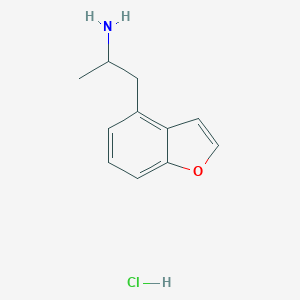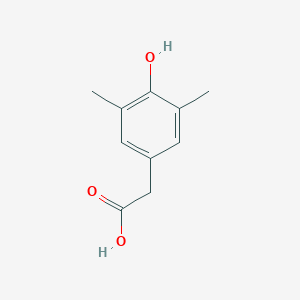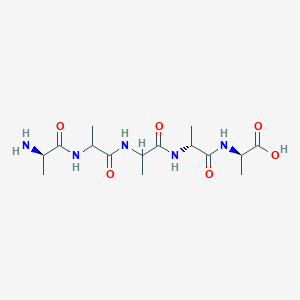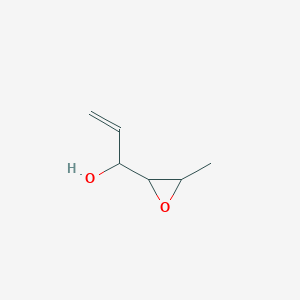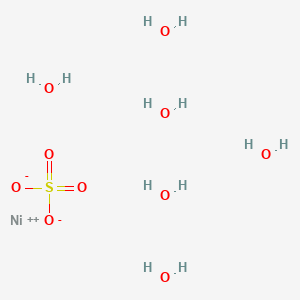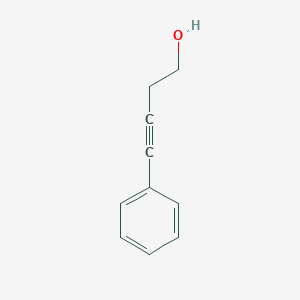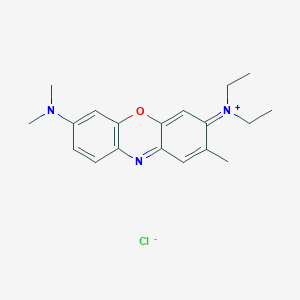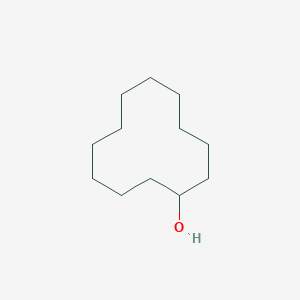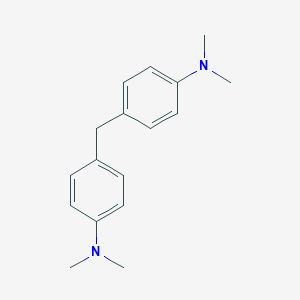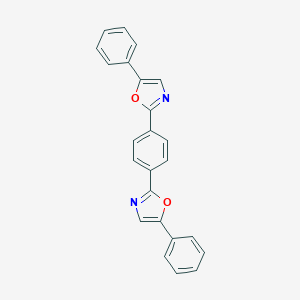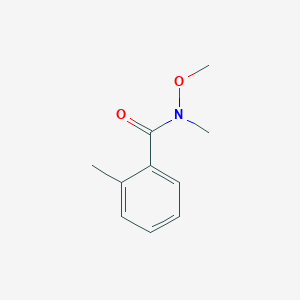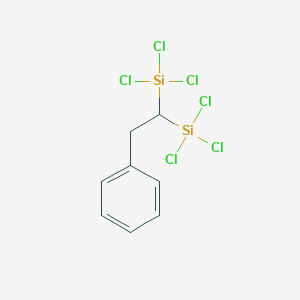
Bis(trichlorosilyl)benzylmethane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(trichlorosilyl)benzylmethane is a chemical compound that has gained significant attention in scientific research due to its potential applications as a cross-linking agent, polymer modifier, and surface modifier. The compound is also known as BTBMA or BTMS and has a molecular formula of C16H16Cl6Si2.
作用机制
The mechanism of action of BTBMA is based on its ability to form covalent bonds with other molecules, such as polymers and substrates. The trichlorosilyl group of BTBMA reacts with the hydroxyl groups of the polymer or substrate, forming a covalent bond and cross-linking the molecules. This cross-linking process results in the formation of a three-dimensional network that enhances the properties of the material.
生化和生理效应
There is limited research on the biochemical and physiological effects of BTBMA. However, some studies have suggested that BTBMA may have toxic effects on living organisms and may cause skin irritation and respiratory problems. Therefore, it is essential to handle BTBMA with caution and follow proper safety procedures.
实验室实验的优点和局限性
The advantages of using BTBMA in lab experiments include its ability to improve the properties of materials, its compatibility with various substrates and polymers, and its ease of synthesis. However, the limitations of using BTBMA include its potential toxicity and the need for proper safety procedures during handling and disposal.
未来方向
There are several future directions for the research on BTBMA. One direction is to study the potential applications of BTBMA in the field of nanotechnology, where it can be used as a surface modifier for the preparation of nanocomposites. Another direction is to investigate the use of BTBMA in the development of new types of coatings and adhesives with improved properties. Furthermore, more research is needed to understand the biochemical and physiological effects of BTBMA and to develop safer handling and disposal methods for the compound.
Conclusion:
In conclusion, Bis(trichlorosilyl)benzylmethane is a chemical compound with potential applications in various fields of science. Its ability to improve the properties of materials, its compatibility with various substrates and polymers, and its ease of synthesis make it a promising compound for future research. However, the potential toxicity of BTBMA requires proper safety procedures during handling and disposal. Further research is needed to explore the full potential of BTBMA and to develop safer handling and disposal methods for the compound.
合成方法
The synthesis of Bis(trichlorosilyl)benzylmethane involves the reaction between benzyl chloride and trichlorosilane in the presence of a catalyst such as aluminum chloride. The reaction takes place at a temperature of around 0°C and yields BTBMA as a white solid.
科学研究应用
BTBMA has been extensively studied for its potential applications in various fields of science, including material science, polymer chemistry, and surface science. In material science, BTBMA has been used as a cross-linking agent for the preparation of high-performance polymers, such as polyimides and epoxy resins. In polymer chemistry, BTBMA has been used as a modifier for the synthesis of new types of polymers with improved properties, such as thermal stability, mechanical strength, and chemical resistance. In surface science, BTBMA has been used as a surface modifier for various substrates, such as glass, metal, and silicon, to improve their adhesion and wettability.
属性
CAS 编号 |
1922-99-2 |
|---|---|
产品名称 |
Bis(trichlorosilyl)benzylmethane |
分子式 |
C8H8Cl6Si2 |
分子量 |
373 g/mol |
IUPAC 名称 |
trichloro-(2-phenyl-1-trichlorosilylethyl)silane |
InChI |
InChI=1S/C8H8Cl6Si2/c9-15(10,11)8(16(12,13)14)6-7-4-2-1-3-5-7/h1-5,8H,6H2 |
InChI 键 |
FKVMNOZPEYQJLY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC([Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl |
规范 SMILES |
C1=CC=C(C=C1)CC([Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl |
其他 CAS 编号 |
1922-99-2 |
同义词 |
2-benzyl-1,1,1,3,3,3-hexachloro-1,3-disilapropane |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



